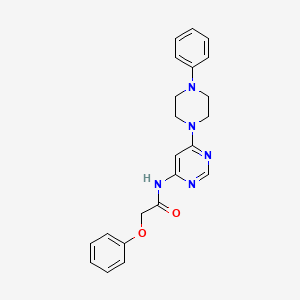

![molecular formula C26H25F4N3O3S B2411620 (S)-4A-(乙氧甲基)-1-(4-氟苯基)-6-((4-(三氟甲基)苯基)磺酰基)-4,4a,5,6,7,8-六氢-1H-吡唑并[3,4-g]异喹啉 CAS No. 1956435-30-5](/img/structure/B2411620.png)

(S)-4A-(乙氧甲基)-1-(4-氟苯基)-6-((4-(三氟甲基)苯基)磺酰基)-4,4a,5,6,7,8-六氢-1H-吡唑并[3,4-g]异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline is a useful research compound. Its molecular formula is C26H25F4N3O3S and its molecular weight is 535.56. The purity is usually 95%.

BenchChem offers high-quality (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和分子性质

- 该化合物属于吡唑类家族,在新型药物发现中具有重要意义。像这样的吡唑类化合物由前体合成,在抗氧化、抗癌和抗炎等生物应用中显示出潜力。它们与环氧合酶-2和磷酸肌醇-3-激酶等酶的相互作用已通过分子对接研究进行探索(Thangarasu, Manikandan, & Thamaraiselvi, 2019)。

药物开发

- 一种与(S)-4A-(乙氧甲基)-1-(4-氟苯基)-6-((4-(三氟甲基)苯基)磺酰基)-4,4a,5,6,7,8-六氢-1H-吡唑并[3,4-g]异喹啉密切相关的化合物,名为 LLY-2707,被研究为糖皮质激素受体拮抗剂。它显示出减少与抗精神病药物相关的体重增加的功效,并有治疗糖尿病的潜力(Sindelar et al., 2014)。

化学结构和键合

- 与指定化学物质在结构上相似的化合物已被研究其分子构象和氢键,这对于了解它们的生物活性和作为药物剂的潜力至关重要(Sagar et al., 2017)。

生物活性和毒理学

- 吡唑并异喹啉衍生物(指定化合物所属的组)已被评估其生物活性,例如对农业害虫的毒理作用。了解这些特性可以为靶向药物或农用化学品的发展提供信息(Bakhite et al., 2022)。

作用机制

Target of Action

The primary target of the Cort-108297 enantiomer is the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids. This receptor plays a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response .

Mode of Action

Cort-108297 enantiomer acts as a selective GR antagonist . It binds to the glucocorticoid receptor with high affinity , thereby preventing the receptor’s activation by glucocorticoids. This inhibition of GR activation can modulate the transcription of certain genes, leading to altered protein synthesis and cellular responses .

Biochemical Pathways

The antagonistic action of Cort-108297 on the glucocorticoid receptor can affect various biochemical pathways. For instance, it can influence the stress response pathway . Under stressful conditions, the body produces glucocorticoids that bind to and activate the GR. This activation triggers a cascade of events leading to the expression of genes that help the body cope with stress. By blocking GR activation, Cort-108297 can modulate this stress response .

Result of Action

The molecular and cellular effects of Cort-108297’s action are primarily related to its antagonistic effect on the glucocorticoid receptor. For example, it has been shown to decrease neuroendocrine stress responses and immobility in the forced swim test . This suggests that Cort-108297 can modulate neuronal activity and behavior through its action on the GR .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cort-108297. For instance, the presence of stressors can increase the production of glucocorticoids, which may influence the effectiveness of Cort-108297 in antagonizing the GR . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound.

生化分析

Biochemical Properties

Cort-108297 enantiomer has been found to interact with glucocorticoid receptors, demonstrating a high affinity (Ki: 0.45 nM) . It acts as an antagonist, modulating the receptor’s activity . The compound does not show any affinity for other steroid receptors .

Cellular Effects

In cellular processes, Cort-108297 enantiomer has been shown to have significant effects. For instance, it has been found to effectively inhibit corticosterone response to stress in animal models . It has also been observed to decrease immobility in forced swimming tests, suggesting potential antidepressant effects .

Molecular Mechanism

The molecular mechanism of action of Cort-108297 enantiomer involves its binding to glucocorticoid receptors, thereby modulating their activity . This interaction can influence various cellular processes, including gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Cort-108297 enantiomer has been observed to have temporal effects. For example, it has been found to effectively inhibit corticosterone response to stress over time

Dosage Effects in Animal Models

In animal models, the effects of Cort-108297 enantiomer have been found to vary with different dosages . For instance, it has been observed to effectively inhibit corticosterone response to stress at both low and high doses . Only high doses of the compound (60mg/kg) have been found to significantly reduce immobility in forced swimming tests .

属性

IUPAC Name |

(4aS)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F4N3O3S/c1-2-36-17-25-14-18-15-31-33(22-7-5-21(27)6-8-22)24(18)13-20(25)11-12-32(16-25)37(34,35)23-9-3-19(4-10-23)26(28,29)30/h3-10,13,15H,2,11-12,14,16-17H2,1H3/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKURXRZHJOZOD-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@]12CC3=C(C=C1CCN(C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)N(N=C3)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F4N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)